molecular formula C15H18N2O3 B1525814 3-Boc-amino-3-(4-cyanophenyl)oxetane CAS No. 1158098-77-1

3-Boc-amino-3-(4-cyanophenyl)oxetane

Cat. No.: B1525814
CAS No.: 1158098-77-1
M. Wt: 274.31 g/mol
InChI Key: ZGGQPIIEGFSXAB-UHFFFAOYSA-N
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Description

3-Boc-amino-3-(4-cyanophenyl)oxetane is a chemical compound with the molecular formula C15H18N2O3. This compound is characterized by its oxetane ring, which is a four-membered cyclic ether, and a Boc-protected amino group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Boc-amino-3-(4-cyanophenyl)oxetane typically involves the reaction of 4-cyanophenyl oxetan-3-one with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N). The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and large-scale reactors are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Boc-amino-3-(4-cyanophenyl)oxetane can undergo various chemical reactions, including:

  • Oxidation: The oxetane ring can be oxidized to form corresponding oxetanone derivatives.

  • Reduction: The cyano group can be reduced to an amine, resulting in a different functional group.

  • Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid (TFA) to yield the free amine.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed:

  • Oxidation: Oxetanone derivatives.

  • Reduction: Amines.

  • Substitution: Free amine derivatives.

Scientific Research Applications

3-Boc-amino-3-(4-cyanophenyl)oxetane is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

  • Biology: The compound can be used to study protein interactions and enzyme inhibition.

  • Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-Boc-amino-3-(4-cyanophenyl)oxetane exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

  • 3-Boc-amino-3-(4-cyanophenyl)propionic acid

  • 3-Boc-amino-4-(4-cyanophenyl)butyric acid

Uniqueness: 3-Boc-amino-3-(4-cyanophenyl)oxetane is unique due to its oxetane ring, which imparts distinct chemical properties compared to other similar compounds. Its Boc-protected amino group also makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[3-(4-cyanophenyl)oxetan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-14(2,3)20-13(18)17-15(9-19-10-15)12-6-4-11(8-16)5-7-12/h4-7H,9-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGQPIIEGFSXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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